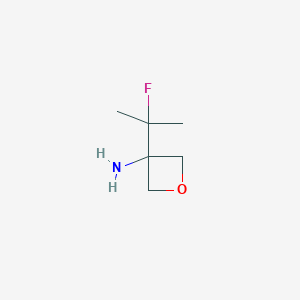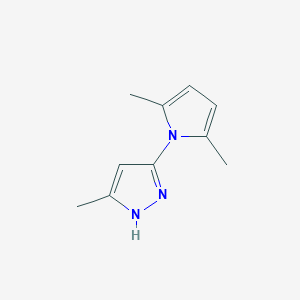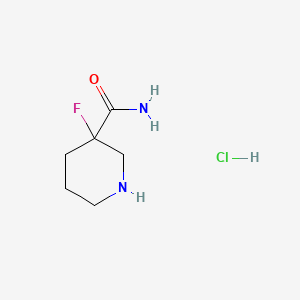
3-(2-Fluoropropan-2-yl)oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoropropan-2-yl)oxetan-3-amine is a chemical compound with the molecular formula C6H12FNO. It features an oxetane ring, which is a four-membered cyclic ether, substituted with a fluoropropyl group and an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-(2-Fluoropropan-2-yl)oxetan-3-amine may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoropropan-2-yl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-(2-Fluoropropan-2-yl)oxetan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoropropan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxetane ring can influence its stability and reactivity. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-amine: Lacks the fluoropropyl group, resulting in different chemical and biological properties.
3-(2-Chloropropan-2-yl)oxetan-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-(2-Bromopropan-2-yl)oxetan-3-amine:
Uniqueness
3-(2-Fluoropropan-2-yl)oxetan-3-amine is unique due to the presence of the fluoropropyl group, which can enhance its stability and binding affinity in biological systems. This makes it a valuable compound for various applications in medicinal chemistry and synthetic organic chemistry .
Propriétés
Formule moléculaire |
C6H12FNO |
|---|---|
Poids moléculaire |
133.16 g/mol |
Nom IUPAC |
3-(2-fluoropropan-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C6H12FNO/c1-5(2,7)6(8)3-9-4-6/h3-4,8H2,1-2H3 |
Clé InChI |
BTFZEDTVAJWFKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(COC1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amino}methyl)-6-methylphenol](/img/structure/B13459352.png)

![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)
![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)


![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
